molecular formula C14H22N2O2 B6226905 tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate CAS No. 1095218-67-9

tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate

Cat. No.: B6226905
CAS No.: 1095218-67-9
M. Wt: 250.3
InChI Key:
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Description

tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate: is an organic compound with the molecular formula C14H22N2O2. It is a white crystalline solid at room temperature and is commonly used in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate typically involves the reaction of 4-(aminomethyl)aniline with tert-butyl chloroformate and ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as a precursor for the development of drugs targeting specific biological pathways .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drugs for the treatment of diseases such as cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also employed in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • 4-(Boc-amino)benzylamine

Uniqueness: tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl and ethylcarbamate groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1095218-67-9

Molecular Formula

C14H22N2O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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